molecular formula C22H18N2OS B3574929 N~1~-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)-2,2-DIPHENYLACETAMIDE

N~1~-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)-2,2-DIPHENYLACETAMIDE

Cat. No.: B3574929
M. Wt: 358.5 g/mol
InChI Key: WFUGLDCODXGXMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N¹-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,2-diphenylacetamide is a heterocyclic compound featuring a cyclopenta[b]thiophene core fused with a cyano group at position 3 and an acetamide moiety substituted with two phenyl groups at position 2. This compound is synthesized via condensation reactions, often involving intermediates like 2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide, as described in industrial-scale protocols .

Properties

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2OS/c23-14-18-17-12-7-13-19(17)26-22(18)24-21(25)20(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-6,8-11,20H,7,12-13H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFUGLDCODXGXMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N~1~-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)-2,2-DIPHENYLACETAMIDE is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C24H21N5OS3
  • Molecular Weight : 491.65 g/mol
  • CAS Number : 488801-72-5

Research indicates that compounds containing thiophene moieties, such as this compound, often exhibit antiproliferative effects through various mechanisms:

  • Tubulin Polymerization Inhibition : Similar to other thiophene derivatives, this compound may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
  • Induction of Apoptosis : Studies have shown that the compound can trigger apoptosis through caspase activation pathways .

Anticancer Potential

A significant focus of research has been on the anticancer properties of this compound. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell Line GI50 (μM) Mechanism
A549 (Lung)0.69Induction of G2/M phase arrest
OVACAR-42.01Apoptosis induction
T47D (Breast)0.362Tubulin polymerization inhibition

The compound exhibited submicromolar GI50 values across multiple cell lines, indicating potent antiproliferative activity .

Cytotoxicity Studies

In addition to its anticancer effects, the compound's cytotoxicity was assessed using various assays:

  • LC50 Values : The lethal concentration for 50% of cells was found to be significantly higher than the GI50 values, suggesting a favorable therapeutic window for this compound .

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in cancer treatment:

  • Study on A549 Cells : The compound was shown to induce cell cycle arrest at the G2/M phase and activate apoptotic pathways through caspase activation .
  • Broad-Spectrum Anticancer Activity : In a National Cancer Institute study involving 60 different cancer cell lines, this compound demonstrated significant growth inhibition across various types of cancers, supporting its broad-spectrum anticancer potential .

Comparison with Similar Compounds

Key Observations :

  • The diphenyl groups in the target compound provide steric bulk, which may reduce solubility but enhance binding affinity in hydrophobic pockets compared to smaller substituents like fluorine or chlorine .

Core Heterocycle Modifications

Compounds sharing the cyclopenta[b]thiophene core but with alternative fused rings or substituents include:

  • N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-[(3-cyanohexahydrocycloocta[b]pyridin-2-yl)sulfanyl]acetamide: Incorporates a sulfanyl-linked cycloocta[b]pyridine, expanding π-conjugation and redox activity .
  • N¹,N⁹-Bis(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)nonanediamide: A dimeric structure with two cyclopenta[b]thiophene units, suggesting applications in polymer chemistry or as a bivalent ligand .

Key Observations :

  • Extended conjugation in the cycloocta[b]pyridine derivative enhances electronic delocalization, relevant for optoelectronic materials .
  • Dimeric structures like the nonanediamide derivative may exhibit cooperative binding effects in biological systems .

Key Observations :

  • High yields (e.g., 85%) in precursor synthesis suggest scalability for industrial applications .

Patent and Exclusion Clauses

The European Patent EP3348550A1 explicitly excludes N-(6-sulfamoylbenzothiazole-2-yl)-2,2-diphenylacetamide and related diphenylacetamide derivatives, indicating prior art claims and the commercial significance of this structural class . This underscores the need for novel modifications to circumvent existing intellectual property.

Q & A

Q. What are the recommended synthetic routes for N¹-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2,2-diphenylacetamide?

  • Methodological Answer : The compound can be synthesized via cyanoacetylation and condensation reactions. For example:
  • Cyanoacetylation : React a thiophene derivative (e.g., 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene) with cyanoacetylating agents (e.g., 1-cyanoacetyl-3,5-dimethylpyrazole) in ethanol under reflux (5–6 hours) to form intermediates with active methylene groups .
  • Condensation : Use Knoevenagel condensation with aldehydes/ketones in toluene with piperidine/acetic acid catalysts to introduce diphenylacetamide moieties . Purification via recrystallization (ethanol or isopropyl alcohol) is typical .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Methodological Answer :
  • Melting Point : Confirm identity using melting point analysis (e.g., 201–202°C for structurally similar compounds) .
  • Spectroscopy : Employ ¹H/¹³C NMR to verify substituent positions and MS for molecular weight confirmation .
  • Purity : Use HPLC (reverse-phase C18 columns, acetonitrile/water mobile phase) to assess purity (≥95% as a baseline) .

Q. What in vitro assays are suitable for preliminary pharmacological screening?

  • Methodological Answer :
  • Antimicrobial Activity : Follow broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi, using ciprofloxacin/fluconazole as controls .
  • Anti-inflammatory Potential : Measure COX-1/2 inhibition via ELISA or fluorometric assays, comparing to ibuprofen/celecoxib .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Synthesis Variables : Replicate studies while controlling for reaction conditions (e.g., solvent polarity, catalyst type, reflux time), as minor changes can alter byproduct profiles .
  • Purity Impact : Compare HPLC traces of batches with differing bioactivity; isolate impurities via column chromatography for individual testing .
  • Assay Variability : Standardize cell lines (e.g., ATCC-certified HepG2 for cytotoxicity) and solvent controls (DMSO ≤0.1%) to minimize experimental noise .

Q. What computational strategies predict the compound’s reactivity and regioselectivity?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA software to model electron density maps, identifying nucleophilic/electrophilic sites (e.g., cyano group vs. thiophene sulfur) .
  • Molecular Dynamics : Simulate docking with biological targets (e.g., COX-2) using AutoDock Vina, guided by PubChem CID/InChIKey data .

Q. How can steric hindrance from diphenyl groups be mitigated during synthesis?

  • Methodological Answer :
  • Catalyst Optimization : Replace acetic acid with DBU (1,8-diazabicycloundec-7-ene) to enhance reaction rates in sterically crowded environments .
  • Solvent Effects : Use DMF instead of ethanol to improve solubility of bulky intermediates .
  • Microwave-Assisted Synthesis : Reduce reaction time (30–60 minutes vs. 5 hours) to minimize side reactions .

Q. What analytical techniques elucidate degradation pathways under physiological conditions?

  • Methodological Answer :
  • Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via LC-MS/MS to identify fragments (e.g., cleavage of the acetamide bond) .
  • Metabolite Profiling : Use hepatocyte incubation followed by HRMS (High-Resolution Mass Spectrometry) to detect phase I/II metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)-2,2-DIPHENYLACETAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-(3-CYANO-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL)-2,2-DIPHENYLACETAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.